molecular formula C20H18N4O2S B2544908 N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide CAS No. 626205-45-6

N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide

Cat. No.: B2544908
CAS No.: 626205-45-6
M. Wt: 378.45
InChI Key: VFDFCQFVCKBHHN-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenyl and triazoloquinoline moieties, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinoline core, followed by the introduction of the methoxyphenyl group and the sulfanylacetamide linkage. Common reagents used in these reactions include various halogenated intermediates, nucleophiles, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline or triazole rings, leading to partially or fully reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the acetamide moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce partially hydrogenated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the acetamide moiety.

Scientific Research Applications

N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: The compound may find applications in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazoloquinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the sulfanylacetamide linkage can influence its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide: shares similarities with other triazoloquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-11-14-5-3-4-6-17(14)24-19(13)22-23-20(24)27-12-18(25)21-15-7-9-16(26-2)10-8-15/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDFCQFVCKBHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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